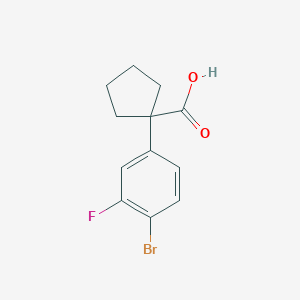

1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid

Description

1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic acid is a halogenated cyclopentane derivative featuring a phenyl ring substituted with bromine (4-position) and fluorine (3-position). The cyclopentane ring provides conformational flexibility, while the electron-withdrawing substituents (Br and F) enhance the acidity of the carboxylic acid group. Its structural complexity and substituent arrangement make it a candidate for studying structure-activity relationships (SAR) in drug design .

Propriétés

Formule moléculaire |

C12H12BrFO2 |

|---|---|

Poids moléculaire |

287.12 g/mol |

Nom IUPAC |

1-(4-bromo-3-fluorophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H12BrFO2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |

Clé InChI |

AUXUIMNXOVPQTB-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)(C2=CC(=C(C=C2)Br)F)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de l'acide 1-(4-bromo-3-fluorophényl)cyclopentanecarboxylique peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique l'hydrocarboxylation catalysée au palladium du cyclopentène, qui produit de l'acide cyclopentanecarboxylique . Cet intermédiaire peut ensuite être fonctionnalisé davantage pour introduire le groupe 4-bromo-3-fluorophényle. Les méthodes de production industrielles impliquent souvent des procédés catalytiques similaires, assurant un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

L'acide 1-(4-bromo-3-fluorophényl)cyclopentanecarboxylique subit diverses réactions chimiques, notamment :

Réactions de Substitution : Les atomes de brome et de fluor sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.

Oxydation et Réduction : Le groupe acide carboxylique peut être oxydé pour former les carboxylates correspondants ou réduit pour former des alcools.

Réactions de Couplage : Le composé peut participer à des réactions de couplage de Suzuki-Miyaura, où l'atome de brome est remplacé par d'autres groupes aryles ou alkyles en utilisant des catalyseurs au palladium.

Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium, les acides boroniques et divers agents oxydants ou réducteurs. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de Recherche Scientifique

L'acide 1-(4-bromo-3-fluorophényl)cyclopentanecarboxylique a un large éventail d'applications de recherche scientifique :

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Industrie : Il est utilisé dans la synthèse de matériaux avancés et de produits chimiques spécialisés.

Mécanisme d'Action

Le mécanisme d'action de l'acide 1-(4-bromo-3-fluorophényl)cyclopentanecarboxylique implique son interaction avec des cibles et des voies moléculaires spécifiques. La présence d'atomes de brome et de fluor améliore sa réactivité et son affinité de liaison aux cibles biologiques. Le composé peut moduler diverses voies biochimiques, conduisant à ses effets biologiques observés .

Applications De Recherche Scientifique

1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Electronic Properties

| Compound Name | CAS Number | Substituents (Phenyl Ring) | Cycloalkane Ring | Molecular Formula | Molecular Weight | Key Electronic Effects |

|---|---|---|---|---|---|---|

| 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic acid | Not explicitly provided | 4-Br, 3-F | Cyclopentane | Likely C₁₂H₁₂BrFO₂ | ~287.13 (estimated) | Strong electron-withdrawing (Br, F); increased acidity |

| 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | 214262-97-2 | 3-F | Cyclopentane | C₁₂H₁₃FO₂ | 208.23 | Moderate electron-withdrawing (F) |

| 1-(4-Bromophenyl)cyclopentanecarboxylic acid | 143328-24-9 | 4-Br | Cyclopentane | C₁₂H₁₃BrO₂ | 281.14 | Electron-withdrawing (Br) |

| 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid | 92902-95-9 | 3-F, 4-F | Cyclopentane | C₁₂H₁₂F₂O₂ | 226.22 | Strong electron-withdrawing (two F atoms) |

| 1-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid | 749269-74-7 | 4-Br, 3-F | Cyclopropane | C₁₀H₈BrFO₂ | 259.07 | High ring strain; reactive cyclopropane |

Key Observations:

- Ring Flexibility: Cyclopentane derivatives (e.g., 92902-95-9) exhibit greater conformational flexibility than cyclopropane analogs (749269-74-7), which may influence binding to biological targets .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic acid | ~2.8 | <0.1 | Not reported |

| 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | 2.1 | 0.5 | 120–125 |

| 1-(4-Bromophenyl)cyclopentanecarboxylic acid | 3.0 | <0.1 | 135–140 |

| 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid | 1.9 | 1.2 | 110–115 |

Key Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.